N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide
Description
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide is a synthetic organic compound featuring a pyrrole core substituted with a benzyl group at the 1-position, a 4-methoxyphenylsulfonyl moiety at the 3-position, and methyl groups at the 4- and 5-positions.
Properties
Molecular Formula |
C22H24N2O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[1-benzyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]acetamide |
InChI |
InChI=1S/C22H24N2O4S/c1-15-16(2)24(14-18-8-6-5-7-9-18)22(23-17(3)25)21(15)29(26,27)20-12-10-19(28-4)11-13-20/h5-13H,14H2,1-4H3,(H,23,25) |
InChI Key |
UBCVTUFBPHRXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide typically involves multiple steps. One common approach includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Acetylation: Finally, the acetamide group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism by which N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, potentially leading to reduced inflammation and inhibited cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Based Analogues
N4-Acetylsulfamethazine (C10H12N2O4S)
Structure : Contains a pyrimidine ring linked to a sulfonamide group and an acetamide substituent.
Key Differences :
- Central heterocycle: Pyrimidine (vs. pyrrole in the target compound).
- Substituents: Lacks benzyl and methyl groups on the heterocycle but includes a dimethylpyrimidinyl group.
Activity : Demonstrated as an antitubercular agent in synthesis studies .
Physicochemical Properties :
| Property | N4-Acetylsulfamethazine | Target Compound |
|---|---|---|
| Molecular Formula | C10H12N2O4S | C22H23N2O4S (calculated) |
| Hydrogen Bond Donors | 2 (NH, SO2NH) | 1 (NH from acetamide) |
| Hydrogen Bond Acceptors | 6 | 5 |
Synthesis : Both compounds utilize acetylation steps, but the target’s pyrrole core requires distinct cyclization strategies .
Benzenesulfonamide Derivatives with Pyrazole ()
Structure : Features a pyrazole ring linked to a benzenesulfonamide group.
Key Differences :
Benzothiazole Acetamide Derivatives ()
Examples :
- N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-ethoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
Structure : Benzothiazole core with acetamide and methoxy/ethoxy substituents.
Key Differences :
- Heterocycle: Benzothiazole (vs. pyrrole).
- Substituents: Methoxy/ethoxy groups on benzothiazole and aryl acetamide side chains.
Physicochemical Comparison :
| Property | Benzothiazole Analogues | Target Compound |
|---|---|---|
| Solubility | Moderate (polar groups) | Likely lower (bulky benzyl) |
| LogP (estimated) | ~2.5–3.0 | ~3.5–4.0 |
Hydrogen Bonding and Crystal Packing
The target compound’s 4-methoxyphenylsulfonyl and acetamide groups facilitate hydrogen bonding, critical for crystal stability and molecular recognition. highlights that hydrogen-bonding patterns (e.g., graph set analysis) influence aggregation and solubility.
Research Findings and Implications
- Biological Activity : While the target compound’s activity is unconfirmed, sulfonamide and acetamide moieties in analogs correlate with antitubercular () and antimicrobial () effects. The benzyl group in the target may enhance lipophilicity, favoring membrane penetration.
- Synthetic Challenges : The pyrrole ring’s substitution pattern complicates synthesis compared to pyrimidine or benzothiazole derivatives, requiring precise regiocontrol .
- Thermodynamic Stability : The 4,5-dimethyl groups on pyrrole may impart steric hindrance, reducing reactivity but enhancing metabolic stability compared to less-substituted analogs.
Biological Activity
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound exhibits significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 565.66 g/mol. Its structure features a pyrrole ring, sulfonamide group, and various substituents that contribute to its biological activity. The presence of the benzyl and methoxyphenyl groups enhances the compound's stability and pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C28H27N3O6S2 |
| Molecular Weight | 565.66 g/mol |
| Structural Features | Pyrrole ring, sulfonamide group, benzyl and methoxyphenyl substituents |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on related structures have demonstrated their ability to inhibit mTORC1 activity, leading to increased autophagy and reduced cell proliferation in cancer cell lines such as MIA PaCa-2 .
Mechanism of Action:
- mTORC1 Inhibition: Disruption of mTORC1 signaling pathways is pivotal in reducing tumor growth.
- Autophagy Modulation: Inducing autophagy can lead to the selective death of cancer cells under metabolic stress.
Structure–Activity Relationship (SAR)
Preliminary SAR studies suggest that modifications in the structure of sulfonamide derivatives can significantly impact their biological efficacy. For example, variations in the substituents on the pyrrole ring can enhance or diminish anticancer activity.
| Compound | Structural Modification | Biological Activity |
|---|---|---|
| Compound A | Cyano group instead of sulfonamide | Anticancer activity |
| Compound B | Altered benzene ring substituents | Increased antimicrobial properties |
Experimental Studies
In vitro studies have shown that certain derivatives exhibit submicromolar antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated significant cytotoxic effects through mechanisms involving autophagy modulation and apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
